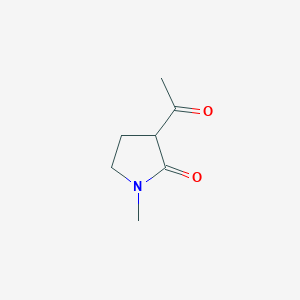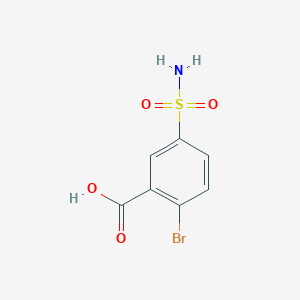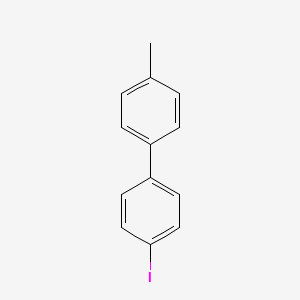
7-Methyl-1H-indole-5-carboxylic acid
Vue d'ensemble
Description
7-Methyl-1H-indole-5-carboxylic acid is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .
Synthesis Analysis
7-Methyl-1H-indole-5-carboxylic acid can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a reactant in various processes .Molecular Structure Analysis
The molecular formula of 7-Methyl-1H-indole-5-carboxylic acid is C10H9NO2 . The InChI key is OAWWSPFYTYUIHU-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives, including 7-Methyl-1H-indole-5-carboxylic acid, have been investigated for their reactivity and potential as substrates for various chemical reactions .Physical And Chemical Properties Analysis
The molecular weight of 7-Methyl-1H-indole-5-carboxylic acid is 175.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Synthesis of Alkaloid Derivatives
7-Methyl-1H-indole-5-carboxylic acid is a key precursor in the synthesis of various alkaloid derivatives. These compounds are significant due to their presence in natural products and drugs, playing a crucial role in cell biology. The indole moiety is essential for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Antiviral Agents
Indole derivatives, including those derived from 7-Methyl-1H-indole-5-carboxylic acid, have been reported to possess antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses, highlighting their potential as antiviral agents .
Anticancer Activity
The indole ring system found in 7-Methyl-1H-indole-5-carboxylic acid is often used to create compounds with anticancer properties. These compounds can interfere with the proliferation of cancer cells, making them a valuable asset in the development of new cancer therapies .
Development of Kinase Inhibitors
7-Methyl-1H-indole-5-carboxylic acid can be used in the biosynthesis of inhibitors of protein kinases. These inhibitors are crucial in regulating cellular processes, and their dysregulation is often associated with diseases, including cancer .
Green Synthetic Chemistry
The compound is utilized in green synthetic organic chemistry due to its role in catalysis and organic methodology. It serves as a reactant in environmentally friendly chemical reactions, contributing to sustainable practices in chemical synthesis .
Fungal Secondary Metabolites
Indole derivatives from 7-Methyl-1H-indole-5-carboxylic acid are part of structurally diverse fungal secondary metabolites. These metabolites have various biological activities and are restricted to a limited number of fungi, indicating their specialized role in fungal biology .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 7-methyl-1h-indole-5-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate certain receptors, leading to a cascade of biochemical reactions .
Biochemical Pathways
For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, thereby affecting the corresponding biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Orientations Futures
Propriétés
IUPAC Name |
7-methyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)5-7-2-3-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWWSPFYTYUIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570442 | |
| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180624-00-4 | |
| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

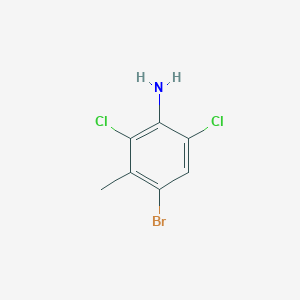

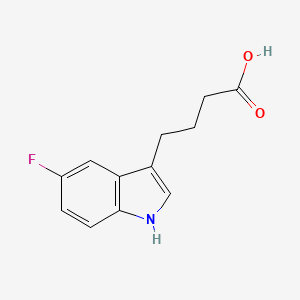

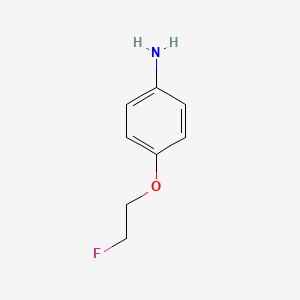

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)
![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)
